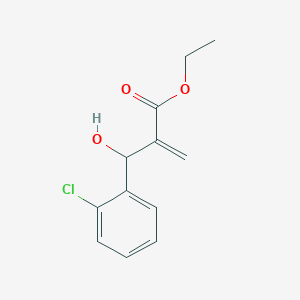

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

INF4E wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Chlorbenzaldehyd mit Ethylacrylat in Gegenwart einer Base beinhaltet, gefolgt von Reduktions- und Veresterungsreaktionen . Die Reaktionsbedingungen umfassen typischerweise:

Base: Natriumhydroxid oder Kaliumcarbonat

Lösungsmittel: Ethanol oder Methanol

Temperatur: Raumtemperatur bis 60 °C

Industrielle Produktionsverfahren

Die industrielle Produktion von INF4E folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Reaktoren: Großraumreaktoren mit präziser Temperatur- und Druckregelung

Reinigung: Kristallisations- und Umkristallisationstechniken zur Erzielung hoher Reinheit

Qualitätskontrolle: Strenge Tests auf Reinheit und Konsistenz mithilfe von Techniken wie HPLC und NMR.

Analyse Chemischer Reaktionen

Arten von Reaktionen

INF4E unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: INF4E kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können INF4E in seinen entsprechenden Alkohol umwandeln.

Substitution: Halogensubstitutionsreaktionen können die Chlorphenylgruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen

Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte

Oxidation: Carbonsäuren

Reduktion: Alkohole

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Morita-Baylis-Hillman Reaction : This compound can act as a Michael acceptor in the Morita-Baylis-Hillman reaction, which is essential for forming carbon-carbon bonds. The reaction conditions typically involve the use of bases such as DABCO or triethylamine in solvents like THF or methanol .

- Substitution Reactions : The chlorophenyl group can undergo halogen substitution reactions, allowing for the modification of the compound to generate derivatives with enhanced properties or functionalities.

Biological Applications

The biological activities of this compound have been a focal point of research due to its potential therapeutic effects:

- Anti-inflammatory Properties : This compound has been studied for its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. By inhibiting caspase-1 and reducing the production of pro-inflammatory cytokines like interleukin-1β, it shows promise in treating conditions associated with inflammation.

- Cardiovascular Protection : Research indicates that this compound may protect against myocardial ischemia-reperfusion injury. Its mechanism involves reducing oxidative stress and inflammation during cardiac events.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Chemical Intermediate : this compound can be utilized as an intermediate in the synthesis of other bioactive compounds, which are essential in pharmaceuticals and agrochemicals .

- Adhesives and Coatings : Due to its acrylate functionality, it may be incorporated into formulations for adhesives and coatings, enhancing their performance characteristics such as adhesion strength and durability .

Summary of Properties and Reactions

| Property/Reaction Type | Description |

|---|---|

| Synthesis | Reaction with 2-chlorobenzaldehyde and ethyl acrylate |

| Key Reactions | Morita-Baylis-Hillman reaction, substitution reactions |

| Biological Activity | Inhibits NLRP3 inflammasome; potential cardiovascular protective agent |

| Industrial Use | Chemical intermediate; potential application in adhesives and coatings |

Case Studies

Several studies have highlighted the applications of this compound:

- Inflammatory Disease Research : A study investigated the compound's efficacy in reducing inflammation in models of myocardial ischemia-reperfusion injury, demonstrating significant protective effects against tissue damage due to oxidative stress.

- Organic Synthesis Advancements : Researchers have utilized this compound as a model substrate in exploring new synthetic methodologies, showcasing its versatility in generating complex organic molecules through various reaction pathways .

- Development of Bioactive Compounds : The compound has been employed as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammation-related diseases .

Wirkmechanismus

INF4E exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the inflammatory response. It specifically inhibits caspase-1 and NLRP3 ATPase activities, leading to reduced production of pro-inflammatory cytokines like interleukin-1β and interleukin-18. This inhibition helps protect against myocardial injury and dysfunction by reducing inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

INF4E ist einzigartig aufgrund seiner spezifischen Hemmung sowohl der Caspase-1- als auch der NLRP3-ATPase-Aktivität, was es zu einem potenten entzündungshemmenden Mittel macht. Seine Fähigkeit, Myokardischämie-Reperfusionsverletzungen zu schützen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate (commonly referred to as INF4E) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure:

- Formula: C₁₂H₁₃ClO₃

- Molecular Weight: 240.68 g/mol

- CAS Number: 88039-46-7

The synthesis of INF4E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate under basic conditions, followed by reduction and esterification processes. Common bases used include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents at temperatures ranging from room temperature to 60°C.

Anti-Inflammatory Effects

Recent studies indicate that INF4E exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This inflammasome is crucial in the pathogenesis of various inflammatory diseases. Notably, INF4E was shown to suppress the activation without affecting upstream events like potassium efflux or reactive oxygen species (ROS) generation.

Table 1: Summary of Anti-Inflammatory Studies

| Study Reference | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Molecular docking | Strong binding affinity to inflammasome components |

Antimicrobial Properties

Preliminary evaluations suggest that INF4E possesses both antibacterial and antifungal activities. The presence of chlorophenyl and hydroxymethyl groups likely contributes to its effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL | 1.5 μg/mL |

In a comparative study, INF4E showed superior activity against Staphylococcus aureus, outperforming several known antibiotics .

Case Studies

-

Case Study on Anti-Inflammatory Activity :

A recent investigation into the effects of INF4E on human macrophages demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with the compound. This suggests potential therapeutic applications in chronic inflammatory conditions. -

Antimicrobial Efficacy :

In a laboratory setting, INF4E was tested against a panel of bacterial and fungal strains. It exhibited potent activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of INF4E, it is useful to compare it with structurally related compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylate | Methyl group instead of ethyl | Similar antibacterial properties | Different substituent positions may affect activity |

| Ethyl 2-(Chloromethyl)Acrylate | Lacks hydroxymethyl substitution | Less biological activity reported | Absence of hydroxymethyl group reduces reactivity |

| Ethyl 2-(Acetoxy(4-Chlorophenyl)methyl)Acrylate | Acetoxy group instead of hydroxymethyl | Noted antimicrobial properties | Different functional groups influence solubility |

INF4E stands out due to its specific combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.